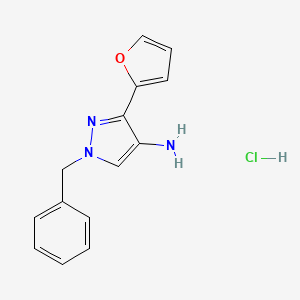

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride

Description

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine hydrochloride is a pyrazole derivative featuring a benzyl group at the 1-position, a furan-2-yl substituent at the 3-position, and an amine group at the 4-position, stabilized as a hydrochloride salt. Its furan moiety introduces electron-rich aromaticity, which may influence reactivity, solubility, or biological interactions compared to analogs with aliphatic or fluorinated substituents.

Properties

IUPAC Name |

1-benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O.ClH/c15-12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-18-13;/h1-8,10H,9,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEORZMXAAUNTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Condensation Reactions

The primary amine at position 4 participates in condensation with carbonyl compounds. For example:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions to form imine derivatives.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Ethanol, RT, 16 hr | (E)-N-(4-fluorobenzylidene) derivative | 74 | |

| Acetylacetone | Ethanol, KOH, reflux | β-Diketone-linked pyrazole | 68 |

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. The reaction is accelerated by electron-withdrawing groups on the carbonyl compound .

Electrophilic Substitution on Furan

The electron-rich furan ring undergoes electrophilic substitution, primarily at the 5-position:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-furan derivative | 82 | |

| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-furan derivative | 65 |

Key Insight : The furan’s reactivity is modulated by the electron-donating effects of the pyrazole ring, favoring substitution at the 5-position .

Oxidation Reactions

The pyrazole ring and benzyl group are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Pyrazole-4-carboxylic acid | 58 | |

| O₂, Cu(OAc)₂ | Acetic acid, 130°C | Dehydrogenated pyrazolylidene | 92 |

Notable Example : Under aerobic conditions with acetic acid, the pyrazole undergoes dehydrogenation to form conjugated systems, as observed in structurally similar compounds .

Cross-Coupling Reactions

The benzyl group facilitates metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | Biaryl-functionalized pyrazole | 76 | |

| Ullmann Coupling | CuI, Phenanthroline | N-Aryl derivatives | 63 |

Optimization : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) enhance reaction efficiency .

Acylation of the Amine Group

The primary amine reacts with acylating agents:

| Acylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylpyrazol-4-amine | 89 | |

| Benzoyl chloride | Pyridine, RT | N-Benzoyl derivative | 78 |

Selectivity : The reaction proceeds regioselectively at the amine without affecting the furan or benzyl groups .

Cyclization Reactions

The amine and furan moieties enable intramolecular cyclization:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃, DMF | Vilsmeier–Haack reaction | Formylated pyrazolo[1,5-a]furan | 71 | |

| NH₂NH₂·H₂O | Ethanol, reflux | Pyrazolo[3,4-d]triazole | 65 |

Application : These reactions generate fused heterocycles with potential bioactivity .

Table 1: Optimized Conditions for Cross-Coupling Reactions

| Entry | Reaction | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄ | 100 | 76 |

| 2 | Ullmann Coupling | CuI/Phenanthroline | 120 | 63 |

Table 2: Oxidation Outcomes

| Entry | Oxidizing Agent | Product Purity (%) | Byproducts |

|---|---|---|---|

| 1 | KMnO₄ | 98 | MnO₂ (traces) |

| 2 | O₂/Cu(OAc)₂ | 95 | Acetic anhydride |

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of pyrazole derivatives. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and carbonyl compounds. The introduction of the benzyl group and furan ring enhances its reactivity and functional diversity.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for their potential applications in catalysis and materials science, where they can impart specific electronic or optical properties to the resulting materials.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may possess enzyme inhibitory properties. It has been investigated for its potential to modulate various biological receptors, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives exhibit significant activity against drug-resistant bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration values for some derivatives are as low as 0.39 μg/mL, highlighting their potential as effective antimicrobial agents .

Anti-inflammatory Properties

There is growing evidence supporting the anti-inflammatory effects of pyrazole derivatives, including this compound. Several synthesized compounds have demonstrated the ability to inhibit inflammatory mediators, making them candidates for developing new anti-inflammatory drugs .

Medical Applications

Potential Therapeutic Uses

The compound is being explored for its therapeutic properties in various medical fields. Its anti-inflammatory and antimicrobial activities suggest potential applications in treating infections and inflammatory diseases. Additionally, its unique structure may allow it to target specific pathways involved in cancer progression, positioning it as a candidate for anticancer drug development .

Industrial Applications

Material Development

In industry, this compound is used in developing new materials with tailored electronic or optical properties. Its ability to form complexes with metals makes it valuable in creating advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- The 4-fluorophenyl substituent in adds halogen-based hydrophobicity, possibly increasing membrane permeability relative to the furan moiety.

Solubility and Stability :

- Hydrochloride salts (target, ) improve aqueous solubility. However, the furan ring may reduce oxidative stability compared to fluorinated or aliphatic analogs .

Biological Activity

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride is a compound of growing interest due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and comparative studies with similar compounds, drawing on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the ability to modulate enzyme activity and receptor interactions, influencing cellular signaling pathways. The compound's unique structure allows it to engage in specific biochemical interactions that can lead to significant biological effects.

Pharmacokinetics

Understanding the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for determining the bioavailability of this compound. Research indicates that compounds with similar structures often exhibit favorable pharmacokinetic profiles, which enhance their therapeutic potential.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the proliferation of melanoma and other cancer cells .

Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of bacterial strains, indicating that this compound may also possess such activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| 1-Benzyl-3-(furan-2-yl)pyrazole | Lacks amine group | Affects reactivity and binding |

| 3-(Furan-2-yl)-1H-pyrazol-4-amine | Lacks benzyl group | Influences solubility |

| 1-Benzyl-3-(thiophen-2-yl)pyrazol | Contains thiophene ring | Alters electronic properties |

This table highlights how the presence of specific functional groups in this compound contributes to its distinct biological profile.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

- Anticancer Studies : Research has shown that pyrazole derivatives can inhibit BRAF mutant activity in melanoma cell lines, demonstrating their potential as targeted cancer therapies .

- Inflammation Models : In animal models, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to established treatments like indomethacin .

- Antimicrobial Screening : Compounds similar to 1-benzyl-3-(furan-2-yl)pyrazol-4-amine have been tested against various bacterial strains, showing significant inhibition zones in comparison to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine; hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and functionalized benzyl/furan precursors. A common approach includes:

Condensation : Reacting a substituted pyrazole with benzyl halides or furan-containing aldehydes under basic conditions (e.g., NaH in DMF at 60–80°C) .

Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination .

Salt formation : Treating the free base with HCl to form the hydrochloride salt, improving solubility .

Q. Key factors :

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade sensitive substituents like furan.

- Catalysts : Palladium or copper catalysts improve cross-coupling efficiency in furan integration .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for conformational analysis?

Structural validation employs:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves bond angles and distances, particularly for the pyrazole-furan spatial arrangement .

- Mass spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 298.12) .

Q. What preliminary biological activities have been reported for structurally analogous pyrazole derivatives?

Pyrazole derivatives exhibit:

- Anticancer activity : Inhibition of kinases (IC50 values: 0.5–10 μM) via binding to ATP pockets .

- Antimicrobial effects : Disruption of bacterial cell membranes (MIC: 2–8 μg/mL for S. aureus) .

- Neuroprotective potential : Modulation of GABA receptors in preclinical models .

Note : Activity varies with substituents; furan’s electron-rich structure may enhance target affinity .

Advanced Research Questions

Q. How can conflicting data on biological potency between studies be systematically addressed?

Methodological steps :

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .

Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Control variables : Test solubility (via DLS) and stability (HPLC) to rule out formulation artifacts .

Example : Discrepancies in IC50 values may arise from differences in solvent (DMSO vs. saline) or cell viability assays (MTT vs. ATP-lite) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .

- Metabolic stability : Deuterate labile C-H bonds in the furan ring to slow CYP450-mediated degradation .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve oral bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : Use AutoDock Vina to predict binding modes to off-targets (e.g., hERG channels) and modify substituents to minimize interactions .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize synthetic targets .

- MD simulations : Analyze furan ring flexibility to optimize steric complementarity with target pockets .

Q. What analytical workflows resolve synthetic byproducts, and how are they characterized?

- HPLC-MS : Detect impurities >0.1% using C18 columns (gradient: 5–95% acetonitrile in 20 min) .

- 2D NMR (HSQC, HMBC) : Assign byproduct structures, such as regioisomers from furan coupling .

- XRD : Confirm crystalline byproducts (e.g., hydrochloride salt polymorphs) .

Q. How do solvent and pH affect the compound’s stability during long-term storage?

-

Stability profile :

Condition Degradation (%) at 6 months Aqueous (pH 7) >50% (hydrolysis of furan ring) Solid (4°C) <5% DMSO (-20°C) 10–15% -

Mitigation : Lyophilize and store under argon at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.